molecular formula C23H27N3O4S B6510480 3-(benzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6,7-dimethoxyquinoline CAS No. 872200-27-6

3-(benzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6,7-dimethoxyquinoline

Cat. No. B6510480
CAS RN: 872200-27-6
M. Wt: 441.5 g/mol
InChI Key: JRQXJJMSWBIHQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Benzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6,7-dimethoxyquinoline, also known as BEPQ, is a quinoline derivative that has been studied for its potential medicinal applications. It is a small molecule that has been found to have a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. BEPQ has been used in laboratory experiments to study the mechanisms of action of various drugs and to assess the potential therapeutic effects of novel compounds.

Scientific Research Applications

3-(benzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6,7-dimethoxyquinoline has been used in a variety of scientific research applications, including drug discovery and development, molecular biology, and cell biology. It has been used in laboratory experiments to study the mechanisms of action of various drugs, to assess the potential therapeutic effects of novel compounds, and to evaluate the safety and efficacy of drugs in preclinical and clinical trials. This compound has also been used to study the biochemical and physiological effects of various compounds on cells and tissues.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6,7-dimethoxyquinoline is not fully understood, but it is thought to involve interactions with various proteins, enzymes, and receptors. It has been found to interact with the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. This compound has also been found to interact with the protein kinase C (PKC) family of enzymes, which are involved in a variety of cellular processes. In addition, this compound has been found to interact with the G-protein coupled receptor (GPCR) family of proteins, which are involved in cell signaling and regulation.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been found to have anti-inflammatory and anti-cancer effects, as well as anti-microbial properties. In addition, this compound has been found to have anti-oxidant and anti-apoptotic effects, and it has been shown to modulate the activity of various enzymes and proteins involved in cell signaling and regulation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(benzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6,7-dimethoxyquinoline in laboratory experiments is that it is a small molecule, which makes it easy to work with and allows for precise control of the reaction conditions. In addition, this compound is relatively inexpensive and is readily available from chemical suppliers. However, there are some limitations to using this compound in laboratory experiments. It is not always possible to obtain the desired product in a single reaction, as multiple steps are often required for the synthesis of this compound. In addition, this compound is not always stable and can degrade over time, making it difficult to store for long periods of time.

Future Directions

There are a number of potential future directions for research involving 3-(benzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6,7-dimethoxyquinoline. These include further investigation into its mechanism of action, the development of more efficient synthetic methods, and the evaluation of its potential therapeutic applications. In addition, further research into the biochemical and physiological effects of this compound could lead to the development of novel drugs and therapies. Finally, further research into the structure-activity relationships of this compound could lead to the discovery of new compounds with improved properties.

Synthesis Methods

3-(benzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6,7-dimethoxyquinoline can be synthesized using a variety of methods, including a multi-step synthesis involving the condensation of 4-ethylpiperazine and benzene sulfonyl chloride, followed by reaction with 6,7-dimethoxyquinoline. The reaction is carried out in a mixture of ethanol and water, and the resulting product is purified by column chromatography. The overall yield of the reaction is approximately 95%.

properties

IUPAC Name

3-(benzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6,7-dimethoxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S/c1-4-25-10-12-26(13-11-25)23-18-14-20(29-2)21(30-3)15-19(18)24-16-22(23)31(27,28)17-8-6-5-7-9-17/h5-9,14-16H,4,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQXJJMSWBIHQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=NC3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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